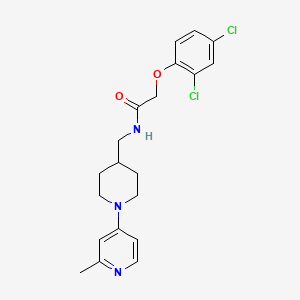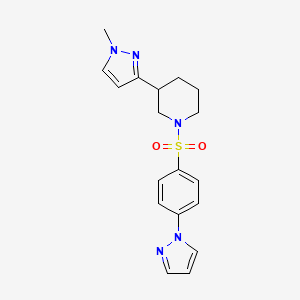
1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, also known as PZP, is a chemical compound with potential applications in scientific research. PZP belongs to the class of piperidine-based compounds and has been shown to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
Heterocyclic Chemistry Applications : Compounds containing the sulfonyl moiety, similar to the one , have been employed as starting materials in the synthesis of diverse heterocyclic derivatives. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives have been prepared for their antimicrobial activities, highlighting the versatility of sulfonyl-containing compounds in creating pharmacologically relevant structures (Ammar et al., 2004).
Anticancer Activity : Another significant application is in the synthesis of compounds with anticancer properties. A series of polyfunctional substituted 1,3-thiazoles, featuring structural similarities with the queried compound, showed promising anticancer activity against various cancer cell lines. These findings demonstrate the potential of such compounds in cancer treatment research (Turov, 2020).
Antimicrobial and Anticancer Evaluations
Antimicrobial Activities : The synthesis of new heterocycles based on the sulfonyl moiety has led to compounds with significant antimicrobial activities. This underscores the potential of using such compounds as frameworks for developing new antimicrobial agents, which is crucial given the rising antibiotic resistance (El‐Emary et al., 2002).
Anticancer Agents : Additionally, the exploration of sulfonamide derivatives for anticancer activities has been a focus. For example, certain sulfone derivatives showed more effective antibacterial and antifungal activities than reference drugs, indicating their potential as lead compounds in anticancer drug development (Alsaedi et al., 2019).
Eigenschaften
IUPAC Name |
3-(1-methylpyrazol-3-yl)-1-(4-pyrazol-1-ylphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-21-13-9-18(20-21)15-4-2-11-22(14-15)26(24,25)17-7-5-16(6-8-17)23-12-3-10-19-23/h3,5-10,12-13,15H,2,4,11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNGEKLIZIWPHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-isopentyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2410127.png)
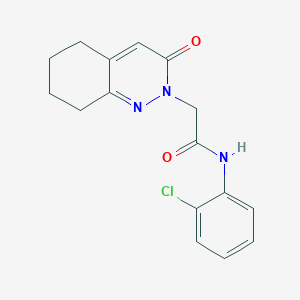


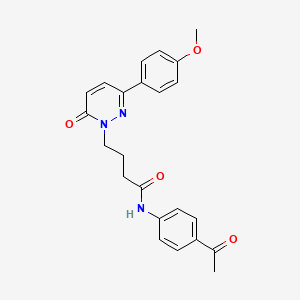
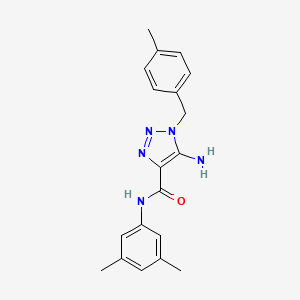
![[5-(4-Chloro-2-nitrophenyl)furan-2-yl]methanol](/img/structure/B2410135.png)
![3-(3-Chloro-4-methylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2410136.png)
![Ethyl 2-[({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2410140.png)


![5-Ethoxyspiro[2.3]hexan-1-amine hydrochloride](/img/structure/B2410147.png)
